molecular formula C19H23N3O3 B5417367 4-benzyl-3-ethyl-1-[(5-methyl-3-isoxazolyl)carbonyl]-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-[(5-methyl-3-isoxazolyl)carbonyl]-1,4-diazepan-5-one

Cat. No. B5417367
M. Wt: 341.4 g/mol
InChI Key: SLMNVVOSLHOPGM-UHFFFAOYSA-N
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Description

The compound “4-benzyl-3-ethyl-1-[(5-methyl-3-isoxazolyl)carbonyl]-1,4-diazepan-5-one” is a complex organic molecule. It contains a diazepanone ring, which is a seven-membered ring with two nitrogen atoms, one of which is part of a carbonyl group (C=O). The diazepanone ring is substituted with benzyl and ethyl groups at the 4 and 3 positions, respectively. Additionally, the carbonyl nitrogen is bonded to a 5-methyl-3-isoxazolyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The diazepanone ring provides a rigid core, with the various substituents adding complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl group could be involved in nucleophilic addition reactions . The benzyl and ethyl groups might also participate in reactions, particularly if they are deprotonated to form carbanions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and atomic composition would determine properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or a biologically active compound, its mechanism would depend on its interactions with biological macromolecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed safety information .

Future Directions

The study and application of this compound could have various future directions. If it shows promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

4-benzyl-3-ethyl-1-(5-methyl-1,2-oxazole-3-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-16-13-21(19(24)17-11-14(2)25-20-17)10-9-18(23)22(16)12-15-7-5-4-6-8-15/h4-8,11,16H,3,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMNVVOSLHOPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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